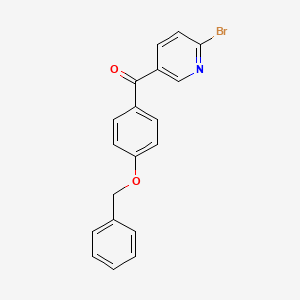
(4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone is an organic compound with the molecular formula C19H14BrNO2 It is a complex molecule that features both a benzyloxyphenyl group and a bromopyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with phenol in the presence of a base to form the benzyloxyphenyl intermediate.
Bromination of Pyridine: Pyridine is brominated using bromine or a brominating agent to introduce the bromine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromopyridinyl group.
Substitution: The bromine atom in the pyridinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-(Benzyloxy)phenyl)(5-bromopyridin-3-yl)methanone
- (4-(Benzyloxy)phenyl)(6-chloropyridin-3-yl)methanone
- (4-(Benzyloxy)phenyl)(6-fluoropyridin-3-yl)methanone
Uniqueness
(4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone is unique due to the specific positioning of the bromine atom on the pyridinyl group and the presence of the benzyloxyphenyl moiety.
Properties
Molecular Formula |
C19H14BrNO2 |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
(6-bromopyridin-3-yl)-(4-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C19H14BrNO2/c20-18-11-8-16(12-21-18)19(22)15-6-9-17(10-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2 |
InChI Key |
WFXDKSUQUFAPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C3=CN=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


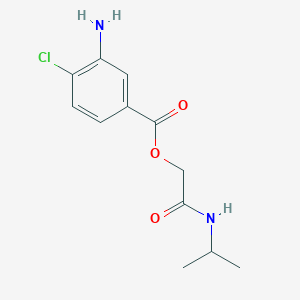
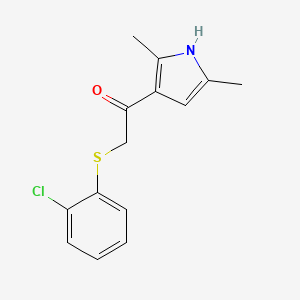
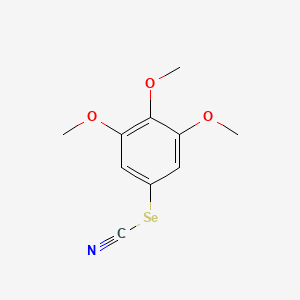

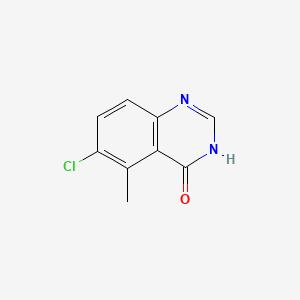
![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)
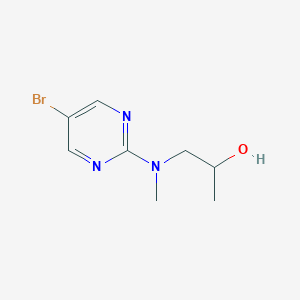

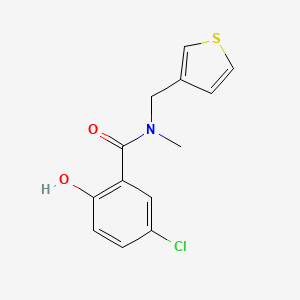
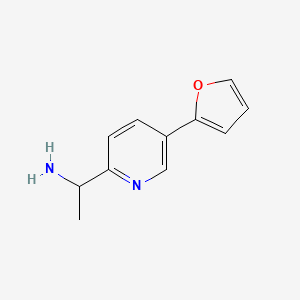
![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)
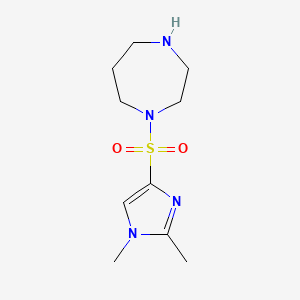
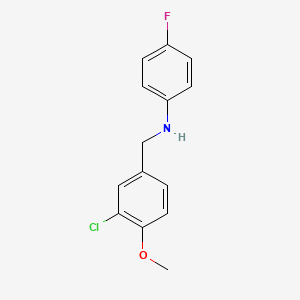
![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
